molecular formula C18H26N4O2 B5985644 N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide

N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide

Cat. No. B5985644
M. Wt: 330.4 g/mol
InChI Key: NOFXVERDBUJBHW-UHFFFAOYSA-N
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Description

N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research. DAPA is a piperidine-based compound that possesses several unique chemical properties. It has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide is not fully understood. However, it has been suggested that N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide acts on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and physiological effects:
N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors, resulting in anxiolytic and anticonvulsant effects. N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has also been shown to reduce the activity of voltage-gated sodium channels, resulting in a decrease in neuronal excitability. Additionally, N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. Additionally, N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has been shown to possess a broad range of pharmacological properties, making it a versatile tool for investigating various biological processes. However, N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide. One area of interest is the development of new compounds based on the N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide scaffold with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide and its potential use in the treatment of neurological disorders. Finally, studies investigating the potential toxicity of N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide and its derivatives are also needed to ensure their safety for use in humans.

Synthesis Methods

N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide can be synthesized through a multistep process involving the reaction of 1,4-dibromobutane with 6-hydroxy-2-methylpyrimidine-4-carbaldehyde followed by the reaction with piperidine and N,N-diallylacetamide. The final product is obtained after purification and isolation.

Scientific Research Applications

N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders. Additionally, N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with improved pharmacological properties.

properties

IUPAC Name

2-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-4-8-22(9-5-2)18(24)13-21-10-6-15(7-11-21)16-12-17(23)20-14(3)19-16/h4-5,12,15H,1-2,6-11,13H2,3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFXVERDBUJBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCN(CC2)CC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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